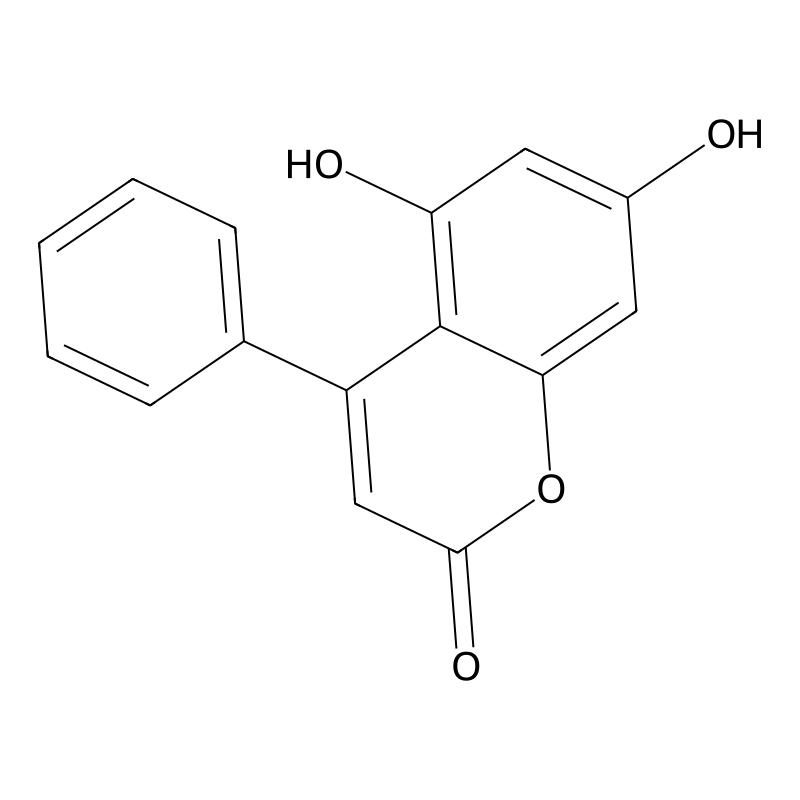5,7-Dihydroxy-4-phenylcoumarin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biological Activities:
,7-Dihydroxy-4-phenylcoumarin, also known as esculetin, has been investigated for its potential health benefits in various scientific studies. Studies have shown it to possess a diverse range of biological activities, including:
- Antioxidant properties: Esculetin exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various diseases [].
- Anticancer properties: Studies suggest esculetin may have anti-proliferative effects on certain cancer cell lines, potentially hindering cancer cell growth [, ]. However, further research is needed to understand its potential therapeutic applications.
- Anti-inflammatory properties: Esculetin has been shown to exhibit anti-inflammatory effects in animal models, suggesting its potential use in managing inflammatory conditions [].
Other Research Areas:
Beyond its biological activities, 5,7-dihydroxy-4-phenylcoumarin is being explored in other scientific research areas, such as:
- Enzymatic inhibition: Studies are investigating the potential of esculetin to inhibit specific enzymes, which could have implications for various therapeutic applications [].
- Antimicrobial activity: Some studies suggest esculetin may possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to confirm its efficacy and potential clinical applications.
5,7-Dihydroxy-4-phenylcoumarin is a coumarin derivative characterized by the presence of hydroxyl groups at the 5 and 7 positions of the coumarin ring and a phenyl group at the 4 position. Its chemical formula is and it has a molecular weight of approximately 254.24 g/mol . This compound is part of a larger family of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry.
Research suggests 5,7-Dihydroxy-4-phenylcoumarin (Scopoletin) may possess various biological activities, including:
- Antibacterial activity: Studies have shown potential antibacterial effects against some bacterial strains. The exact mechanism remains under investigation, but it might involve disruption of bacterial membranes or inhibition of enzymatic activity.
- Antioxidant activity: The presence of phenolic hydroxyl groups suggests potential free radical scavenging properties [].
Research indicates that 5,7-dihydroxy-4-phenylcoumarin exhibits significant biological activities, including:
- Antioxidant properties: It has been shown to scavenge free radicals, which can protect cells from oxidative stress.
- Anticancer effects: Studies demonstrate its potential in inhibiting cancer cell proliferation, particularly in breast and prostate cancer cell lines .
- Anti-inflammatory effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Several methods have been developed for synthesizing 5,7-dihydroxy-4-phenylcoumarin, including:
- Condensation Reactions: A common approach involves the condensation of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.
- Nicotinoylation: Recent studies have reported a novel method involving nicotinoylation followed by tosylation-denicotinoylation to selectively modify the hydroxyl groups .
- Multi-step Synthesis: Complex synthetic pathways may involve multiple steps to introduce functional groups at specific positions on the coumarin ring.
5,7-Dihydroxy-4-phenylcoumarin finds applications in various fields:
- Pharmaceuticals: Due to its bioactive properties, it is explored as a lead compound for developing new anticancer and anti-inflammatory drugs.
- Fluorescent Probes: Its fluorescent properties make it suitable for use in biochemical assays and detection methods .
- Natural Product Research: As a naturally occurring compound, it serves as a scaffold for synthesizing other bioactive molecules.
Interaction studies have revealed that 5,7-dihydroxy-4-phenylcoumarin can interact with various biomolecules, including proteins and nucleic acids. These interactions can influence its biological activity and efficacy as a therapeutic agent. For instance, studies using molecular docking simulations have provided insights into its binding affinity with target proteins involved in cancer progression .
Several compounds share structural similarities with 5,7-dihydroxy-4-phenylcoumarin. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Known for anticoagulant properties |
| 6-Hydroxycoumarin | Hydroxyl group at position 6 | Exhibits strong fluorescence enhancement |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Potential anti-melanogenic agent |
| Esculetin (6,7-Dihydroxycoumarin) | Hydroxyl groups at positions 6 and 7 | Strong antioxidant properties |
The uniqueness of 5,7-dihydroxy-4-phenylcoumarin lies in its specific arrangement of hydroxyl groups and phenyl substitution, which contribute to its distinct biological activities compared to other coumarins.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
5,7-Dihydroxy-4-phenylcoumarin








